Methyl 4-bromo-6-hydroxypyridine-2-carboxylate
Description
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate is a pyridine derivative characterized by a hydroxyl group at position 6, a bromine atom at position 4, and a methyl ester at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive bromine and hydroxyl groups for cross-coupling reactions, ester hydrolysis, and functional group transformations. Its structural features, such as electron-withdrawing substituents (Br and COOCH₃) and the electron-donating hydroxyl group, influence its solubility, stability, and reactivity .
Properties
CAS No. |
1806984-30-4 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 4-bromo-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
DYSABYBQWJRFRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of 6-hydroxy-2-pyridinecarboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr₃) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carboxylate ester can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 4-azido-6-hydroxy-2-pyridinecarboxylate or 4-thiocyanato-6-hydroxy-2-pyridinecarboxylate.
Oxidation: Formation of 4-bromo-6-oxo-2-pyridinecarboxylate.
Reduction: Formation of 4-bromo-6-hydroxy-2-pyridinecarbinol.
Scientific Research Applications
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with metal ions or by interfering with substrate binding .
Comparison with Similar Compounds
Comparison with Similar Pyridine Carboxylates
The following analysis compares Methyl 4-bromo-6-hydroxypyridine-2-carboxylate with structurally analogous pyridine derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not provided | C₇H₆BrNO₃ | ~232.04 | 4-Br, 6-OH, 2-COOCH₃ | Bromine, hydroxyl, methyl ester |
| Methyl 6-bromopyridine-2-carboxylate | 26218-75-7 | C₇H₆BrNO₂ | 206.03 | 6-Br, 2-COOCH₃ | Bromine, methyl ester |
| Ethyl 6-bromopyridine-2-carboxylate | 21190-88-5 | C₈H₈BrNO₂ | 230.06 | 6-Br, 2-COOCH₂CH₃ | Bromine, ethyl ester |
| Methyl 2-amino-6-bromopyridine-3-carboxylate | L048892 | C₇H₇BrN₂O₂ | 231.05 | 2-NH₂, 6-Br, 3-COOCH₃ | Amino, bromine, methyl ester |
Key Observations :
- Substituent Positions: The hydroxyl group at position 6 in the target compound distinguishes it from analogs like Methyl 6-bromopyridine-2-carboxylate, which lacks hydroxyl functionality.
- Reactivity : Bromine at position 4 (vs. 6 in other analogs) alters electronic effects on the pyridine ring. The electron-withdrawing nature of Br and COOCH₃ activates the ring for nucleophilic substitution, while the hydroxyl group may participate in tautomerism or oxidation reactions .
- Ester Variations : Ethyl 6-bromopyridine-2-carboxylate’s longer alkyl chain increases lipophilicity (higher XLogP₃) compared to methyl esters, as seen in .
Physicochemical and Spectral Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like Methyl 6-bromopyridine-2-carboxylate. However, bromine and ester groups reduce solubility relative to amino-substituted derivatives (e.g., Methyl 2-amino-6-bromopyridine-3-carboxylate) .
- Stability : Methyl esters are less prone to hydrolysis than ethyl esters under basic conditions due to steric hindrance. The hydroxyl group may increase susceptibility to oxidation, necessitating storage under inert conditions .
- Spectroscopy : NMR shifts for the target compound’s hydroxyl proton (δ ~10–12 ppm) and bromine-induced deshielding of adjacent carbons distinguish it from analogs in mass spectrometry and IR analyses .
Research Findings and Challenges
- Reactivity Studies: The hydroxyl group in the target compound facilitates regioselective etherification, unlike amino or non-functionalized analogs. However, competing ester hydrolysis under acidic conditions remains a synthetic challenge .
- Crystallography : Derivatives like Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () highlight the role of substituents in crystal packing, suggesting similar studies for the target compound could optimize solid-state properties .
Biological Activity
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate (MHBPC) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
MHBPC is defined by its molecular formula . The compound features a pyridine ring substituted with a bromine atom at the fourth position, a hydroxyl group at the sixth position, and a carboxylate ester functional group. This unique structural arrangement contributes to its biological activity, particularly in enzyme inhibition and metabolic pathway modulation.
Enzyme Interaction
MHBPC has been shown to interact with various enzymes, particularly those involved in metabolic pathways related to vitamin B6 metabolism. Its structural components allow it to form stable complexes with metal ions and interfere with substrate binding in enzymatic reactions. For instance, it exhibits inhibitory effects on enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a critical role in metabolic processes.
Antimicrobial Activity
Research indicates that MHBPC possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. The presence of the bromine atom enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Biological Activity Data
The following table summarizes the biological activities of MHBPC based on various studies:
Case Studies and Research Findings
- Enzyme Inhibition Study : A study demonstrated that MHBPC effectively inhibited the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. This inhibition was linked to alterations in vitamin B6 metabolism, suggesting potential applications in treating metabolic disorders.
- Antimicrobial Efficacy : In another study, MHBPC was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) indicating strong antibacterial properties, particularly due to the presence of the bromine substituent .
- Anti-inflammatory Research : Preliminary investigations into the anti-inflammatory effects of MHBPC revealed its potential to modulate inflammatory responses in vitro. Further studies are required to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
